3-(2-Hydroxyphenyl)isonicotinic Acid: Structural Architecture and Synthetic Utility
3-(2-Hydroxyphenyl)isonicotinic Acid: Structural Architecture and Synthetic Utility
The following technical guide details the structural chemistry, synthesis, and physicochemical properties of 3-(2-Hydroxyphenyl)isonicotinic acid , a critical biaryl scaffold in heterocyclic chemistry.
Executive Summary & Chemical Identity
3-(2-Hydroxyphenyl)isonicotinic acid is a biaryl heterocyclic compound characterized by an isonicotinic acid (pyridine-4-carboxylic acid) core substituted at the 3-position with a 2-hydroxyphenyl group. It serves as a pivotal intermediate in the synthesis of fused tricyclic systems, most notably 5H-chromeno[3,4-c]pyridine-5-one (an azacoumarin derivative).
This molecule is defined by a structural duality : it exists in equilibrium between its open-chain carboxylic acid form and a cyclized lactone form. Understanding this equilibrium is essential for its application in drug discovery, particularly in the synthesis of alkaloids like Schumanniophytine and novel metalloenzyme inhibitors.
| Property | Data |
| IUPAC Name | 3-(2-Hydroxyphenyl)pyridine-4-carboxylic acid |
| Molecular Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.21 g/mol |
| Core Scaffold | Biaryl (Pyridine-Phenyl) |
| Key Derivative | 5H-chromeno[3,4-c]pyridine-5-one (Lactone) |
| CAS (Lactone) | Referenced as intermediate in synthesis |
Molecular Architecture & Properties[2][3]
Structural Analysis and Torsion
The molecule features a pyridine ring linked to a phenol ring via a C-C single bond.
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Steric Crowding: The carboxylic acid at position 4 (pyridine) and the hydroxyl group at position 2' (phenyl) are in close proximity. This steric pressure forces the two aromatic rings out of planarity in the open form, creating a non-zero torsion angle to minimize repulsion.
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Intramolecular Interaction: A strong tendency for intramolecular nucleophilic attack exists. The phenolic oxygen lone pair is spatially aligned to attack the electrophilic carbonyl carbon of the carboxylic acid, leading to dehydration and ring closure.
The Acid-Lactone Equilibrium
The most critical "field-proven" insight for researchers working with this compound is its instability in the open form under acidic or neutral conditions.
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Open Form (Acid): Favored in high pH (basic) aqueous solutions where the carboxylate (
) and phenolate ( ) anions repel each other, preventing cyclization. -
Closed Form (Lactone): Favored in acidic media, organic solvents, or solid state. The compound spontaneously dehydrates to form the thermodynamically stable 6-membered lactone ring, yielding 5H-chromeno[3,4-c]pyridine-5-one .
Physicochemical Profile[2]
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Solubility:
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Acid Form: Soluble in aqueous alkali (NaOH, KOH).
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Lactone Form: Soluble in organic solvents (DMSO, DMF, DCM), sparingly soluble in water.
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pKa Values (Theoretical):
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Pyridine Nitrogen: ~3.5 – 4.0
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Carboxylic Acid: ~3.0 – 3.5 (influenced by ortho-substitution)
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Phenol: ~9.5 – 10.0
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Synthetic Methodology
The synthesis of 3-(2-Hydroxyphenyl)isonicotinic acid typically requires a protection-deprotection strategy to manage the spontaneous lactonization. The most robust route utilizes Suzuki-Miyaura Cross-Coupling .
Protocol: Suzuki Coupling Route
Objective: Synthesize the precursor 3-(2-methoxyphenyl)isonicotinic acid and demethylate to trigger cyclization/acid formation.
Reagents:
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Substrate A: 3-Bromoisonicotinic acid (or methyl ester)
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Substrate B: 2-Methoxyphenylboronic acid
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Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
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Base: Na₂CO₃ or K₃PO₄
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Solvent: Dioxane/Water (4:1)
Step-by-Step Workflow:
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Coupling: Dissolve 3-bromoisonicotinic acid (1.0 eq) and 2-methoxyphenylboronic acid (1.2 eq) in degassed Dioxane/Water.
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Catalysis: Add Na₂CO₃ (2.0 eq) and Pd catalyst (5 mol%). Heat to reflux (100°C) under Nitrogen for 12–16 hours.
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Workup: Cool, filter through Celite, and acidify the filtrate to pH 3. The intermediate 3-(2-methoxyphenyl)isonicotinic acid precipitates.
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Demethylation (Critical Step): Reflux the intermediate in 48% HBr or treat with BBr₃ in DCM at 0°C.
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Observation: Upon demethylation, the free phenol is exposed. Under these acidic conditions, the molecule instantly cyclizes to the lactone salt .
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Isolation of Open Acid: To obtain the open acid, treat the lactone with 1M NaOH (hydrolysis) and carefully neutralize to pH ~6-7 at low temperature, though reversion to lactone is rapid upon drying.
Visualization of Reaction Pathway
The following diagram illustrates the synthesis and the acid-lactone equilibrium.
Caption: Synthetic pathway showing the Suzuki cross-coupling origin and the reversible cyclization between the open acid and the stable lactone form.
Biological & Pharmacological Applications[4]
Natural Product Synthesis (Schumanniophytine)
This scaffold is the core structural motif of Schumanniophytine , an alkaloid exhibiting antiviral and antimicrobial properties. The 3-(2-hydroxyphenyl)isonicotinic acid skeleton provides the necessary tricyclic azaxanthone core upon cyclization.
Metalloenzyme Inhibition
The open form of the molecule presents a tridentate-like coordination potential (Pyridine N, Carboxyl O, Phenol O).
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Mechanism: It can act as a chelator for divalent metal ions (
, ) in metalloenzyme active sites. -
Design Strategy: To utilize this molecule as an inhibitor, researchers often modify the carboxyl group to a hydroxamic acid or amide to prevent lactonization and enhance metal binding affinity.
Experimental Validation Protocols
Purity Assay (HPLC)
Due to the equilibrium, standard reverse-phase HPLC can be challenging.
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
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Mobile Phase:
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A: Water + 0.1% Trifluoroacetic acid (TFA)
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B: Acetonitrile + 0.1% TFA
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Gradient: 5% B to 95% B over 20 mins.
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Detection: UV at 254 nm and 310 nm (characteristic of the biaryl conjugation).
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Note: In acidic mobile phases (TFA), the Lactone peak is typically observed. To observe the Open Acid , use a buffered mobile phase at pH 7.5 (Phosphate buffer), though peak broadening may occur.
Structural Confirmation (NMR)
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¹H NMR (DMSO-d₆):
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Look for the disappearance of the methoxy singlet (~3.8 ppm) after deprotection.
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Lactone Diagnostic: A downfield shift of the pyridine protons due to the planarization and electron-withdrawing nature of the lactone carbonyl.
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Open Acid Diagnostic (in D₂O/NaOD): Distinct separation of the phenyl ring signals and upfield shift of the pyridine protons compared to the lactone.
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References
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Snieckus, V., et al. "The Development of Sulfamates as Latent Directed Metalation Groups. Total Synthesis of Schumanniophytine." Scholaris / Canada.ca.
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NIST Chemistry WebBook. "2-Propenoic acid, 3-(2-hydroxyphenyl)- (Related Structural Analog Data)." National Institute of Standards and Technology.
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ResearchGate. "Synthesis and fungitoxic activity of 5-aryl-1-formyl-4,5-dihydro-3-(2-hydroxyphenyl)-1H-pyrazoles and their complexes." Journal of Inorganic Biochemistry.
